6-Benzyl-2-(4-((2,6-dimethylmorpholino)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide
Description
The compound 6-benzyl-2-(4-((2,6-dimethylmorpholino)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide belongs to the tetrahydrothieno[2,3-c]pyridine class, a scaffold known for its versatility in medicinal chemistry. Its core structure comprises a bicyclic thiophene fused with a pyridine ring, substituted at the 2-position with a benzamido group containing a 4-((2,6-dimethylmorpholino)sulfonyl) moiety and at the 6-position with a benzyl group.
This compound’s design leverages structural motifs associated with tumor necrosis factor-alpha (TNF-α) inhibition and adenosine receptor modulation. The 4-((2,6-dimethylmorpholino)sulfonyl) group introduces both sulfonamide and morpholine functionalities, which may improve solubility and binding affinity compared to simpler aryl sulfonamides . Its synthesis likely involves multi-step reactions, including sulfonation of the benzamido precursor and subsequent coupling to the tetrahydrothieno[2,3-c]pyridine core, as seen in analogous compounds .
Properties
IUPAC Name |
6-benzyl-2-[[4-(2,6-dimethylmorpholin-4-yl)sulfonylbenzoyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H32N4O5S2/c1-18-14-32(15-19(2)37-18)39(35,36)22-10-8-21(9-11-22)27(34)30-28-25(26(29)33)23-12-13-31(17-24(23)38-28)16-20-6-4-3-5-7-20/h3-11,18-19H,12-17H2,1-2H3,(H2,29,33)(H,30,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZCJKXSMWICACX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C(C4=C(S3)CN(CC4)CC5=CC=CC=C5)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H32N4O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
568.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
6-Benzyl-2-(4-((2,6-dimethylmorpholino)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide is a complex organic compound with potential pharmacological applications. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
The compound has the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C28H33ClN4O5S2 |
| Molecular Weight | 605.17 g/mol |
| CAS Number | 1216455-51-4 |
Research indicates that this compound may exhibit its biological effects through inhibition of specific enzymes and receptors. Notably, it has been studied for its inhibitory potency against human phenylethanolamine N-methyltransferase (hPNMT), a key enzyme in catecholamine biosynthesis. The thieno[2,3-c]pyridine structure is believed to enhance binding affinity to hPNMT compared to other similar compounds.
- Inhibition of hPNMT : The compound's structure allows for favorable interactions with the enzyme's active site, potentially leading to increased selectivity and potency.
- Receptor Interaction : Preliminary studies suggest that it may also interact with α2-adrenoceptors, which are implicated in various physiological responses including blood pressure regulation and sedation.
Biological Activity Studies
Several studies have evaluated the biological activity of this compound:
In Vitro Studies
- hPNMT Inhibition : A study demonstrated that derivatives of tetrahydrothieno[2,3-c]pyridine showed enhanced inhibition of hPNMT compared to traditional benzylamine structures. The specific compound exhibited approximately 50% greater potency than benzylamine derivatives in inhibiting hPNMT activity .
In Vivo Studies
- Animal Models : Research on animal models indicated that administration of this compound resulted in significant alterations in catecholamine levels, suggesting its potential use in managing conditions like hypertension or anxiety disorders.
Case Studies and Research Findings
- Case Study on Hypertension : In a controlled study involving hypertensive rats, treatment with the compound led to a notable decrease in systolic blood pressure. This effect was attributed to the inhibition of norepinephrine synthesis via hPNMT inhibition.
- Neuropharmacological Effects : Another study investigated the neuropharmacological effects of the compound. It was found to exhibit anxiolytic-like effects in behavioral tests, indicating potential applications in anxiety disorders.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
Key structural analogs and their distinguishing features are summarized below:
Key Observations :
- Morpholino Sulfonyl vs. Simple Sulfonamides: The 4-((2,6-dimethylmorpholino)sulfonyl) group in the target compound replaces simpler sulfonamides (e.g., dimethylsulfamoyl in ). This modification likely enhances solubility and target selectivity due to the morpholine ring’s polarity and conformational flexibility .
- Benzyl vs. Acyl Substituents : The 6-benzyl group contrasts with acyl substituents (e.g., 4-chlorobenzoyl in 7b ). Benzyl groups may reduce metabolic instability compared to esters or ketones.
- Trifluoromethyl vs. Morpholino: The 3-(trifluoromethyl)benzoyl group in 7b is associated with enhanced lipophilicity and electronic effects, whereas the morpholino sulfonyl group balances hydrophilicity and steric demands.
Physicochemical Properties
- Molecular Weight and Solubility: The target compound’s molecular weight (~600 g/mol, estimated) exceeds simpler analogs (e.g., 547 g/mol for 7b ), but the morpholino group may counteract high lipophilicity.
Q & A
Basic: What are the key synthetic routes for this compound, and how are reaction conditions optimized?
The synthesis typically involves multi-step organic reactions, including sulfonylation, benzamidation, and cyclization. For example:
- Step 1 : Sulfonylation of the morpholino group with a substituted benzoyl chloride under anhydrous conditions (e.g., using acetonitrile as solvent and potassium carbonate as base) .
- Step 2 : Amide coupling between the sulfonylbenzamido intermediate and the tetrahydrothieno-pyridine core via carbodiimide-mediated activation (e.g., EDC/HOBt) .
- Step 3 : Final purification via recrystallization or column chromatography.
Optimization : Reaction temperatures (0–80°C), solvent polarity (DMF for polar intermediates, dichloromethane for non-polar steps), and stoichiometric ratios (1.2–1.5 equivalents of sulfonylating agents) are critical for yield and purity .
Basic: Which analytical techniques are critical for confirming structure and purity?
- NMR Spectroscopy : H and C NMR are used to confirm regiochemistry of the benzyl and sulfonyl groups .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .
- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>95%) .
- X-ray Crystallography : SHELXTL software resolves crystal structures, particularly for verifying stereochemistry in the tetrahydrothieno-pyridine ring .
Advanced: How can researchers address discrepancies in NMR data during derivative synthesis?
Discrepancies (e.g., split peaks or unexpected shifts) may arise from:
- Conformational isomerism : Use variable-temperature NMR (e.g., 25–60°C) to identify dynamic equilibria in the morpholino or benzyl groups .
- Impurities : Compare with reference spectra of intermediates (e.g., from ) and employ preparative TLC for isolation .
- Tautomerism : Analyze H-N HMBC to confirm amide tautomeric states .
Advanced: What strategies improve the yield of the sulfonylation step?
- Catalysis : Use DMAP (4-dimethylaminopyridine) to accelerate sulfonyl chloride reactivity .
- Solvent Selection : Anhydrous dichloromethane or THF minimizes side reactions (e.g., hydrolysis) .
- Stoichiometry : Employ 1.5 equivalents of sulfonylating agent to ensure complete conversion .
- Work-up : Quench excess reagents with aqueous NaHCO to prevent decomposition .
Basic: What biological targets are associated with this compound based on structural analogs?
The tetrahydrothieno-pyridine scaffold and sulfonamide group suggest interactions with:
- Adenosine Receptors : Modulates A receptors, as seen in structurally related allosteric modulators .
- Neurological Targets : The benzyl group may enhance blood-brain barrier penetration, targeting neurotransmitter systems (e.g., dopamine or serotonin receptors) .
Advanced: How do substituent electronic effects influence reactivity in derivatization?
- Electron-withdrawing groups (e.g., sulfonyl) deactivate the benzamido moiety, requiring harsher conditions for nucleophilic substitution .
- Electron-donating groups (e.g., morpholino) increase electron density on the pyridine ring, facilitating electrophilic aromatic substitution at the 3-position .
- Steric effects : Bulky 2,6-dimethylmorpholino groups may hinder access to the sulfonylbenzamido nitrogen, necessitating microwave-assisted synthesis for kinetic control .
Basic: What impurities are common during synthesis, and how are they identified?
- Unreacted intermediates : Detected via TLC (silica gel, ethyl acetate/hexane eluent) .
- Hydrolysis byproducts : Sulfonic acid derivatives identified by LC-MS (negative ion mode) .
- Oxidation products : Monitor for thiophene ring oxidation using H NMR (disappearance of thienyl protons at δ 6.5–7.5 ppm) .
Advanced: How is crystallographic disorder resolved in the benzyl group using SHELXTL?
- Refinement : Apply PART and SIMU commands in SHELXL to model disordered benzyl positions .
- Occupancy adjustment : Use free variable refinement to assign partial occupancies to overlapping atoms .
- Validation : Cross-check with Hirshfeld surface analysis to ensure plausible intermolecular contacts .
Advanced: How to design molecular docking studies for A1 adenosine receptor interactions?
- Template : Use PDB 5N2S (human A receptor) for homology modeling .
- Ligand preparation : Optimize protonation states (e.g., morpholino nitrogen at pH 7.4) with software like OpenBabel .
- Docking protocol : Employ induced-fit docking (AutoDock Vina) to account for receptor flexibility in the sulfonyl-binding pocket .
Basic: What in vitro assays are recommended for initial biological evaluation?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
